molecular formula C21H21P B1585120 Tribenzylphosphine CAS No. 7650-89-7

Tribenzylphosphine

Cat. No.: B1585120
CAS No.: 7650-89-7
M. Wt: 304.4 g/mol
InChI Key: IFXORIIYQORRMJ-UHFFFAOYSA-N
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Description

Tribenzylphosphine is an organophosphorus compound with the molecular formula C21H21P. It is characterized by the presence of three benzyl groups attached to a central phosphorus atom. This compound is known for its utility in various chemical reactions and as a ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tribenzylphosphine can be synthesized through the reaction of phosphorus trichloride with benzyl alcohol in the presence of a base such as triethylamine. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:

PCl3+3C6H5CH2OH+3Et3N(C6H5CH2)3P+3Et3NHClPCl_3 + 3 C_6H_5CH_2OH + 3 Et_3N \rightarrow (C_6H_5CH_2)_3P + 3 Et_3NHCl PCl3​+3C6​H5​CH2​OH+3Et3​N→(C6​H5​CH2​)3​P+3Et3​NHCl

The reaction mixture is stirred and maintained at a temperature below 10°C during the addition of triethylamine and benzyl alcohol. After the addition, the mixture is allowed to react at 20-30°C for 10-20 hours. The product is then purified through washing, drying, and distillation .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is typically purified using techniques such as flash column chromatography and concentration of the eluent .

Chemical Reactions Analysis

Types of Reactions: Tribenzylphosphine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxide.

    Substitution: It can participate in substitution reactions where the benzyl groups are replaced by other functional groups.

    Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halogens and alkylating agents are used.

    Coordination: Transition metal salts such as palladium chloride and nickel chloride are used in the formation of coordination complexes.

Major Products:

    Oxidation: this compound oxide.

    Substitution: Various substituted phosphines depending on the reagents used.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Tribenzylphosphine is widely used in scientific research due to its versatility. Some of its applications include:

Comparison with Similar Compounds

    Triphenylphosphine: Similar in structure but with phenyl groups instead of benzyl groups.

    Tributylphosphine: Contains butyl groups instead of benzyl groups.

    Trimethylphosphine: Contains methyl groups instead of benzyl groups.

Uniqueness: Tribenzylphosphine is unique due to the presence of benzyl groups, which provide steric hindrance and influence the reactivity and stability of the compound. This makes it particularly useful in specific catalytic applications where other phosphines may not be as effective .

Properties

IUPAC Name

tribenzylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21P/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15H,16-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXORIIYQORRMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP(CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073385
Record name Phosphine, tris(phenylmethyl)-
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Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7650-89-7
Record name Tribenzylphosphine
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URL https://commonchemistry.cas.org/detail?cas_rn=7650-89-7
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Record name Phosphine, tris(phenylmethyl)-
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Record name Phosphine, tris(phenylmethyl)-
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Record name Tribenzylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of tribenzylphosphine?

A1: this compound has the molecular formula C21H21P and a molecular weight of 304.37 g/mol. Its structure consists of a central phosphorus atom bonded to three benzyl (C6H5CH2-) groups.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A: this compound can be characterized by several spectroscopic methods including: * NMR spectroscopy (1H, 13C, 31P): Provides information about the electronic environment and connectivity of atoms within the molecule. [, , ]* Infrared (IR) spectroscopy: Useful for identifying functional groups, especially P-C and P=O bonds. [, ] * X-ray crystallography: Reveals the three-dimensional structure and conformation of the molecule in the solid state. [, , ]

Q3: What is the significance of the Tolman cone angle in understanding this compound?

A: The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. For this compound, it ranges from 171° to 179°, indicating its large steric demand. This influences its coordination chemistry and catalytic activity. [, ]

Q4: How does this compound interact with metal centers in coordination complexes?

A: this compound acts as a Lewis base, donating its lone pair of electrons from the phosphorus atom to transition metal centers, forming coordination complexes. [, , ]

Q5: What types of geometries are observed in this compound metal complexes?

A: this compound can stabilize a range of geometries depending on the metal and other ligands present. Examples include: * Linear two-coordinate complexes: [Hg(PBz3)2]2+ []* Distorted tetrahedral complexes: [Hg(PBz3)2(NO3)2] []* Square planar complexes: trans-[MX2(PBz3)2] (M = Pt, Pd; X = Cl, I, NCS) [, ] * Octahedral complexes: fac,cis-[ReBr(CO)3(PBz3)2] []

Q6: How does the conformation of the benzyl groups in this compound impact its coordination chemistry?

A: X-ray crystallographic studies have shown that in many complexes, one benzyl carbon from each PBz3 ligand lies close to the coordination plane. The orientation of these in-plane benzyl carbons (anti or gauche along the P-P axis) can influence the steric environment around the metal center. []

Q7: What are some examples of this compound complexes exhibiting unique structural features?

A:* Hg(PBz3)22 represents the first example of a truly two-coordinate [Hg(PR3)2]2+ complex. [] * [Cu(PBz3)2][CuBr2] showcases an unusual ionic copper(I) compound with linear CuP2 coordination. []* {}∞ exhibits a rare staircase chain structure where a dichlorocuprate(I) anion interacts with phthalazinium cations. []

Q8: What are the catalytic properties of this compound in organic synthesis?

A: this compound is a valuable ligand in transition metal catalysis, impacting:* Reaction rates: Can accelerate reactions by promoting the formation of reactive intermediates. [, ]* Selectivity: Influences the regioselectivity and stereoselectivity of reactions by controlling the steric and electronic environment around the metal center. [, ]

Q9: Can you provide specific examples of reactions catalyzed by this compound-metal complexes?

A:* Imine hydrogenation: Iridium and rhodium complexes containing PBz3 are effective catalysts for the hydrogenation of imines to amines. []* Formic acid dehydrogenation: this compound is a key ligand in iron-based catalysts for the dehydrogenation of formic acid, a potential hydrogen storage material. []* Direct aldol reaction: Tripodal l-prolinamide catalysts incorporating this compound oxide show promise in asymmetric aldol reactions. []

Q10: How does the structure of this compound influence its catalytic activity?

A: The bulky nature of this compound can create a sterically hindered environment around the metal center, influencing the approach of substrates and promoting specific reaction pathways. [, ]

Q11: What is known about the stability of this compound?

A: this compound is air-stable in its solid form but can undergo oxidation to this compound oxide in solution, especially in the presence of oxygen or oxidizing agents. [, ]

Q12: Are there strategies to improve the stability of this compound?

A: Storing this compound under an inert atmosphere (e.g., nitrogen or argon) and using dry solvents can help minimize oxidation and maintain its stability. []

Q13: What are some considerations for the compatibility of this compound with other materials?

A: The compatibility of this compound depends on the specific conditions and materials involved. It is generally compatible with a wide range of organic solvents but may react with strong acids, bases, and oxidizing agents. [, , ]

Q14: What are some of the environmental considerations related to this compound?

A: Limited information is available regarding the ecotoxicological effects and degradation pathways of this compound. Responsible handling, use, and disposal are essential to minimize potential environmental impact. []

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